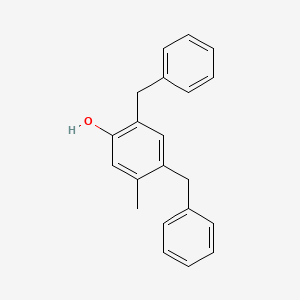![molecular formula C15H14O3S B13835401 (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiophene ring, a phenyl group, and a butyric acid moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various cellular pathways.
相似化合物的比较
Similar Compounds
®-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid: The enantiomer of the compound, which may exhibit different biological activity and properties.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their diverse chemical and biological properties.
Phenylbutyric acids: Compounds containing the phenyl and butyric acid moieties, which are studied for their potential therapeutic applications.
Uniqueness
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature adds an additional layer of complexity, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.
属性
分子式 |
C15H14O3S |
|---|---|
分子量 |
274.3 g/mol |
IUPAC 名称 |
(2S)-2-[4-(thiophene-2-carbonyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H14O3S/c1-2-12(15(17)18)10-5-7-11(8-6-10)14(16)13-4-3-9-19-13/h3-9,12H,2H2,1H3,(H,17,18)/t12-/m0/s1 |
InChI 键 |
XSSMMNDGAZJDIQ-LBPRGKRZSA-N |
手性 SMILES |
CC[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
规范 SMILES |
CCC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
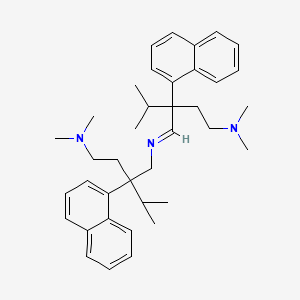
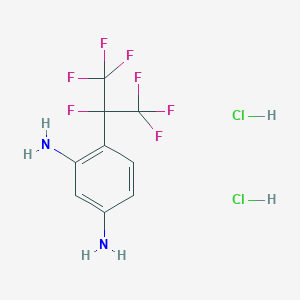
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
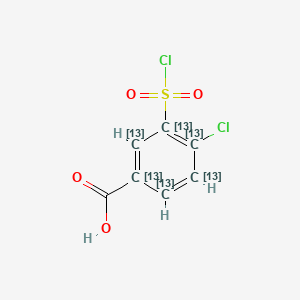
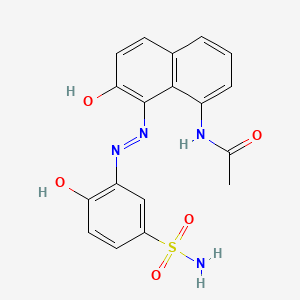

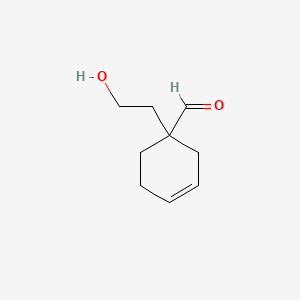
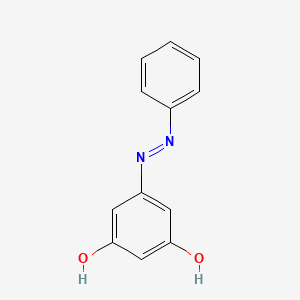



![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
